Cyclohexyltrichlorosilane

Polysilane synthesis Electrochemical reduction SiC precursor polymers

Cyclohexyltrichlorosilane (C6H11Cl3Si, CAS 98-12-4) is a cycloaliphatic organochlorosilane characterized by a silicon center bonded to three hydrolytically labile chlorine atoms and a saturated cyclohexyl group. This molecular architecture confers a unique balance of steric bulk and hydrophobic character that distinguishes it from linear alkyl analogs.

Molecular Formula C6H11Cl3Si
Molecular Weight 217.6 g/mol
CAS No. 98-12-4
Cat. No. B1582425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyltrichlorosilane
CAS98-12-4
Molecular FormulaC6H11Cl3Si
Molecular Weight217.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Si](Cl)(Cl)Cl
InChIInChI=1S/C6H11Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
InChIKeySIPHWXREAZVVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyltrichlorosilane (CAS 98-12-4) – Procurement-Ready Overview of a Key Cycloaliphatic Trichlorosilane


Cyclohexyltrichlorosilane (C6H11Cl3Si, CAS 98-12-4) is a cycloaliphatic organochlorosilane characterized by a silicon center bonded to three hydrolytically labile chlorine atoms and a saturated cyclohexyl group [1]. This molecular architecture confers a unique balance of steric bulk and hydrophobic character that distinguishes it from linear alkyl analogs. The compound exhibits a density of 1.232 g/mL at 25°C, a boiling point of 207–208°C at atmospheric pressure, and high hydrolytic sensitivity (Hydrolytic Sensitivity Rating 8), requiring strict anhydrous handling [1][2]. As an alkylsilane coupling agent, it serves as an intermediate for silsesquioxane synthesis, surface hydrophobization, and polysilane polymer production [3].

Why Generic Substitution of Cyclohexyltrichlorosilane Fails: Steric, Hydrolytic, and Polymerization Differentiation


The cyclohexyl substituent imposes distinct steric and electronic constraints that fundamentally alter reaction kinetics, product architecture, and interfacial properties compared to linear alkyltrichlorosilanes (e.g., n-hexyl, n-octyl, n-dodecyl) or aromatic analogs (e.g., phenyltrichlorosilane). Direct substitution without accounting for these differences leads to divergent outcomes: in electrochemical polymerization, cyclohexyltrichlorosilane yields more monodisperse products with lower cross-linking than methyltrichlorosilane [1]; in composite filler treatments, the cyclohexyl group confers superior long-term hydrolytic stability relative to methacrylate-functional silanes [2]; and in silsesquioxane synthesis, cyclohexyltrichlorosilane uniquely directs formation of specific cage structures (Cy7Si7O9(OH)3, Cy6Si6O9, Cy8Si8O11(OH)2) that serve as critical silica surface models, a capability not mirrored by linear alkyl analogs [3].

Cyclohexyltrichlorosilane: Quantitative Differentiation Evidence for Scientific Selection


Electrochemical Polymerization: Cyclohexyltrichlorosilane Yields More Monodisperse Polysilanes with Reduced Cross-Linking

In electrochemical reductive polymerization, cyclohexyltrichlorosilane produces a significantly narrower molecular weight distribution and lower degree of cross-linking compared to methyltrichlorosilane, demonstrating that steric bulk of the cyclohexyl group suppresses intramolecular cross-linking and intermolecular chain propagation side reactions [1].

Polysilane synthesis Electrochemical reduction SiC precursor polymers

Hydrolytic Stability in Polymer Composites: Cyclohexyltrichlorosilane-Treated Fillers Retain Strength After Repeated Heating in Water

Cyclohexyltrichlorosilane (CS) treated E-glass particulate fillers in acrylic polymer composites demonstrated no change in tensile or compressive strength after fifteen hundred heating cycles in water, whereas γ-methacryloxypropyltrimethoxysilane (γ-MPS) treated composites exhibited measurable strength decreases under identical aging conditions [1].

Polymer composites Filler surface treatment Hydrolytic aging

Silsesquioxane Cage Selectivity: Cyclohexyltrichlorosilane Directs Formation of Structurally Defined Silica Surface Models

Hydrolytic condensation of cyclohexyltrichlorosilane yields a well-defined set of polyhedral oligomeric silsesquioxanes (POSS) cages—Cy7Si7O9(OH)3, Cy6Si6O9, and Cy8Si8O11(OH)2—that exhibit structural homology to crystalline silica surfaces [1]. Linear alkyltrichlorosilanes (e.g., n-hexyltrichlorosilane) under similar conditions do not yield the same discrete, characterizable cage structures.

Silsesquioxane synthesis Silica surface modeling Hydrolytic condensation

Steric Control in Copolymer Molecular Weight: Cyclohexyltrichlorosilane Enables Tunable Polysilyne Properties

In sonochemically-emulsified NaK alloy reductions, copolymerization of cyclohexyltrichlorosilane with n-butyltrichlorosilane provides a method for molecular weight control in polysilynes by leveraging the differing steric sizes of the cyclohexyl and n-butyl substituents [1].

Polysilyne Copolymerization Molecular weight control

Vulcanizate Property Tuning: Cyclohexyltrichlorosilane in Organohalosilane-Treated Silica Fillers for Low Hysteresis Rubber

Patent US2897173 discloses that cyclohexyltrichlorosilane, when used to treat precipitated hydrated silica fillers, contributes to vulcanizates exhibiting low torsional hysteresis and hardness when compounded with sulfur-vulcanizable elastomers [1]. The patent lists cyclohexyltrichlorosilane alongside linear alkyltrichlorosilanes (amyl, nonyl, dodecyl, hexadecyl) as effective organohalosilanes for this purpose.

Rubber compounding Silica filler treatment Torsional hysteresis

Cyclohexyltrichlorosilane: High-Value Application Scenarios Stemming from Quantified Differentiation


Synthesis of Soluble Polysilane Precursors for SiC Ceramics

Electrochemical reduction of cyclohexyltrichlorosilane yields more monodisperse polysilanes with reduced cross-linking compared to methyltrichlorosilane [1]. This controlled architecture preserves solubility in common organic solvents, a critical requirement for solution processing of preceramic polymers prior to pyrolysis to silicon carbide. Researchers targeting high-purity SiC fibers, coatings, or matrices should select cyclohexyltrichlorosilane to avoid the intractable, highly cross-linked networks produced from smaller alkyl monomers.

Durable Hydrophobic Filler Treatments for Water-Exposed Polymer Composites

Cyclohexyltrichlorosilane treatment of glass fillers confers long-term hydrolytic stability, with composites retaining full tensile and compressive strength after 1500 heating cycles in water—a stark contrast to methacrylate-silane treated fillers which degrade under identical conditions [1]. This property makes cyclohexyltrichlorosilane the preferred coupling agent for composite components in marine, plumbing, or humid industrial environments where sustained mechanical integrity is non-negotiable.

Synthesis of Molecular Silica Surface Models (Polyhedral Oligomeric Silsesquioxanes)

Hydrolytic condensation of cyclohexyltrichlorosilane reliably produces discrete POSS cages (Cy7Si7O9(OH)3, Cy6Si6O9, Cy8Si8O11(OH)2) that serve as structurally characterized mimics of β-cristobalite and β-tridymite surfaces [1]. Linear alkyltrichlorosilanes fail to yield analogous discrete cage products. Researchers investigating silica-supported catalysis, adsorption phenomena, or interfacial chemistry should procure cyclohexyltrichlorosilane exclusively for this well-defined product pathway.

Molecular Weight Control in Branched Polysilyne Synthesis

Copolymerization of cyclohexyltrichlorosilane with n-butyltrichlorosilane via sonochemical NaK reduction provides a tunable molecular weight control mechanism driven by the steric disparity between cyclohexyl and n-butyl groups [1]. This approach enables the design of soluble, processable polysilynes with tailored branching and molecular weight profiles, directly applicable to advanced optoelectronic and ceramic precursor materials.

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